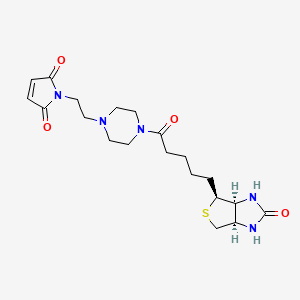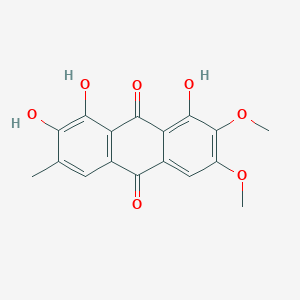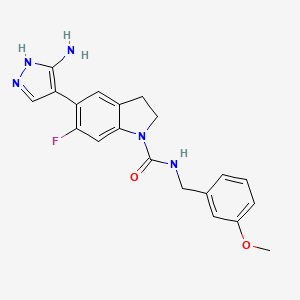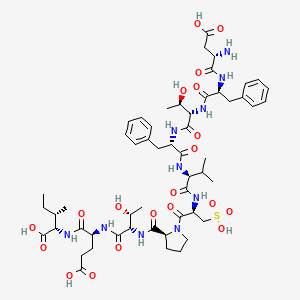
PRDX3(103-112) SO3 modified, human
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PRDX3(103-112) SO3 modified, human is a synthetic peptide derived from the human peroxiredoxin 3 (PRDX3) protein. This compound is a marker of ferroptosis, a form of regulated cell death associated with iron and oxidative stress. It is particularly used in the study of liver diseases .
Preparation Methods
The synthesis of PRDX3(103-112) SO3 modified, human involves solid-phase peptide synthesis (SPPS) The peptide sequence is Asp-Phe-Thr-Phe-Val-{Cys(SO3H)}-Pro-Thr-Glu-Ile The cysteine residue is modified with a sulfonic acid group (SO3H)The final product is then cleaved from the resin and purified .
Chemical Reactions Analysis
PRDX3(103-112) SO3 modified, human undergoes several types of chemical reactions:
Oxidation: The cysteine residue can be oxidized, which is crucial for its role in ferroptosis.
Reduction: The sulfonic acid group can be reduced under certain conditions.
Substitution: The peptide can undergo substitution reactions, particularly at the cysteine residue. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol. .
Scientific Research Applications
PRDX3(103-112) SO3 modified, human is widely used in scientific research, particularly in the following areas:
Chemistry: Studying the chemical properties and reactions of modified peptides.
Biology: Investigating the role of PRDX3 in cellular processes, especially ferroptosis.
Medicine: Exploring the potential therapeutic applications in liver diseases and other conditions associated with oxidative stress.
Industry: Developing diagnostic tools and treatments based on the modulation of ferroptosis .
Mechanism of Action
The mechanism of action of PRDX3(103-112) SO3 modified, human involves its role as a marker of ferroptosis. The compound interacts with molecular targets involved in oxidative stress and iron metabolism. It helps in identifying and studying ferroptotic damage in cells, particularly in the liver. The pathways involved include the regulation of reactive oxygen species (ROS) and iron homeostasis .
Comparison with Similar Compounds
PRDX3(103-112) SO3 modified, human is unique due to its specific modification with a sulfonic acid group. Similar compounds include other peptides derived from the PRDX3 protein, such as unmodified PRDX3 peptides and other modified versions with different functional groups. These compounds share similar roles in oxidative stress and ferroptosis but differ in their specific chemical properties and applications .
Properties
Molecular Formula |
C54H78N10O20S |
|---|---|
Molecular Weight |
1219.3 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-3-sulfopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C54H78N10O20S/c1-7-28(4)42(54(80)81)61-46(72)34(20-21-39(67)68)56-51(77)44(30(6)66)63-49(75)38-19-14-22-64(38)53(79)37(26-85(82,83)84)59-50(76)41(27(2)3)60-47(73)36(24-32-17-12-9-13-18-32)58-52(78)43(29(5)65)62-48(74)35(23-31-15-10-8-11-16-31)57-45(71)33(55)25-40(69)70/h8-13,15-18,27-30,33-38,41-44,65-66H,7,14,19-26,55H2,1-6H3,(H,56,77)(H,57,71)(H,58,78)(H,59,76)(H,60,73)(H,61,72)(H,62,74)(H,63,75)(H,67,68)(H,69,70)(H,80,81)(H,82,83,84)/t28-,29+,30+,33-,34-,35-,36-,37-,38-,41-,42-,43-,44-/m0/s1 |
InChI Key |
BXAJEAYVLVFRKW-GDWSKPTESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CS(=O)(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CS(=O)(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


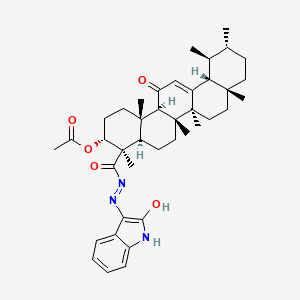
![1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide](/img/structure/B12375975.png)

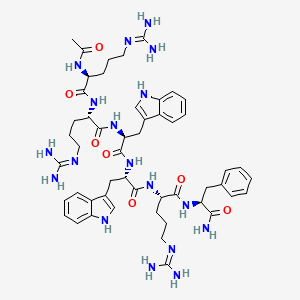
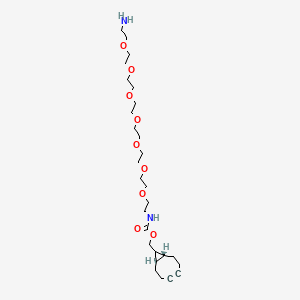
![16-Fluoro-20-[3-(2-hydroxyethylamino)propyl]-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene-11,19-dione](/img/structure/B12376010.png)
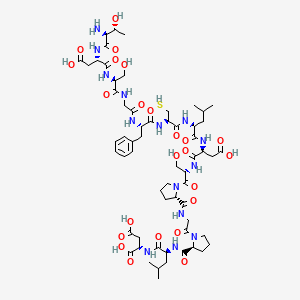
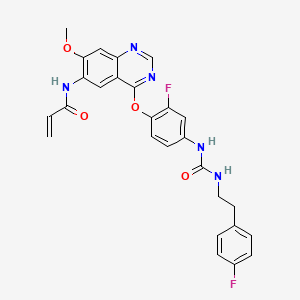
![2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron](/img/structure/B12376027.png)

![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-[[1-[5-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-5-oxopentyl]triazol-4-yl]methyl]pyridine-2-carboxamide](/img/structure/B12376047.png)
